Product packaging for 2,2',3,4,4',5-Hexachlorodiphenyl ether(Cat. No.:CAS No. 71585-38-1)

2,2',3,4,4',5-Hexachlorodiphenyl ether

Cat. No.: B14135945
CAS No.: 71585-38-1
M. Wt: 376.9 g/mol
InChI Key: LDPJEMNNPDFBCQ-UHFFFAOYSA-N
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Description

2,2',3,4,4',5-Hexachlorodiphenyl ether (CAS# 71585-36-9) is an organochlorine compound with the molecular formula C12H4Cl6O and a molecular weight of 376.878 g/mol . This compound is of significant interest in environmental chemistry and toxicology research, particularly in studies focused on the behavior and effects of persistent organic pollutants (POPs). Structurally characterized by a twist conformation with an approximately 85.5° angle between its phenyl rings, this polyhalogenated aromatic ether serves as a valuable analog for investigating compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) . Research on related chlorinated and brominated compounds has shown that such chemicals can induce DNA damage and cause cytotoxic effects through mechanisms involving mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways . As a certified reference material, it is supplied in solution at a concentration of 35 µg/mL in Isooctane, making it a reliable standard for analytical methods development and environmental sample analysis . This product is designated For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H4Cl6O B14135945 2,2',3,4,4',5-Hexachlorodiphenyl ether CAS No. 71585-38-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71585-38-1

Molecular Formula

C12H4Cl6O

Molecular Weight

376.9 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-(2,4-dichlorophenoxy)benzene

InChI

InChI=1S/C12H4Cl6O/c13-5-1-2-8(6(14)3-5)19-9-4-7(15)10(16)12(18)11(9)17/h1-4H

InChI Key

LDPJEMNNPDFBCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

Environmental Occurrence and Distribution of 2,2 ,3,4,4 ,5 Hexachlorodiphenyl Ether

Anthropogenic and Incidental Sources

The presence of 2,2',3,4,4',5-Hexachlorodiphenyl ether in the environment is not due to its direct manufacture or intentional use, but rather its incidental formation during certain industrial activities. Key sources include chemical synthesis and high-temperature thermal processes.

Formation as By-products in Chlorophenol Synthesis

Polychlorinated diphenyl ethers are recognized as by-products generated during the manufacturing of chlorophenol preparations. nih.govmdpi.com Commercial chlorophenols and their associated salts have been historically used as fungicides, insecticides, and wood preservatives. mdpi.com The synthesis processes can lead to the unintended formation of PCDEs, including various hexachlorodiphenyl ether congeners. For instance, the Fenton-driven oxidation of 2-chlorophenol (B165306) has been shown to produce hydroxylated chlorodiphenyl ethers through the coupling reactions of 2-chlorophenol radicals. nih.gov Similarly, enzymatic processes can also lead to the formation of related compounds; the laccase enzyme from the white-rot fungus Ganoderma can catalyze the transformation of 2,3,6-trichlorophenol (B165527) into a hexachlorinated diphenyl ether derivative, specifically 2,3,6-trichloro-4-(2,3,6-trichlorophenoxy) phenol (B47542). semanticscholar.org The content of PCDEs in commercial chlorophenol products can vary significantly, ranging from milligrams to thousands of milligrams per kilogram, depending on the synthesis conditions. mdpi.com

Generation from Thermal Processes, including Waste Incineration

High-temperature industrial processes, particularly the incineration of municipal and industrial waste, are significant sources of PCDEs. nih.govfao.org These compounds can be formed through the condensation of chlorophenols with chlorobenzenes. nih.gov Laboratory studies have confirmed the formation of hexachlorodiphenyl ether (HxCDE) congeners during the pyrolysis of chlorophenol precursors. One study demonstrated that the pyrolysis of pentachlorophenol (B1679276) (PCP) in the presence of 1,2,4,5-tetrachlorobenzene (B31791) at elevated temperatures resulted in the detection of HxCDE. nih.gov

In municipal solid waste incinerators (MSWIs), peak concentrations of PCDEs have been observed in flue gas during start-up operations, particularly within a temperature range of 267–440°C, which is also conducive to the formation of other chlorinated pollutants like dioxins and furans. fao.org This indicates that incomplete combustion conditions are a key factor in the generation of these hazardous by-products.

Precursor Compound(s)ProcessTemperatureProduct(s) Detected
Pentachlorophenol (PCP) and 1,2,4,5-tetrachlorobenzene (Cl4Bz)Pyrolysis450 °CHeptachlorodiphenyl ether (HpCDE), Hexachlorodiphenyl ether (HxCDE)
Pentachlorophenol (PCP) and Hexachlorobenzene (HCB)Pyrolysis340-450 °CDecachlorodiphenyl ether (DCDE), Nonachlorodiphenyl ether (NCDE)

This table summarizes experimental findings on the formation of polychlorinated diphenyl ethers from thermal processes involving chlorophenol precursors. nih.gov

Global Environmental Distribution and Long-Range Transport

Once released into the environment, this compound, like other persistent organic pollutants, is subject to distribution across various environmental media and can travel long distances from its original source.

Detection in Atmospheric Compartments

The physicochemical properties of PCDEs allow them to undergo long-range atmospheric transport, leading to their presence in regions far from industrial or urban centers. nih.govethz.chunifr.ch The predominance of lower-chlorinated PCDEs in remote environments is often indicative of atmospheric transport, as these congeners are generally more volatile. nih.gov While specific atmospheric concentration data for the this compound congener are not widely available, studies on the broader class of PCDEs confirm their capacity for atmospheric movement and deposition in remote areas, including the Arctic. ethz.chunifr.ch Multimedia environmental fate models are often used to predict the long-range transport potential of these compounds, comparing them to benchmark chemicals like PCBs. oup.com

Presence in Aquatic and Terrestrial Matrices (e.g., Water, Sediment, Soil)

Due to their persistence and hydrophobicity, PCDEs tend to accumulate in soils and sediments after atmospheric or aqueous deposition. nih.gov They have been detected in various aquatic environments, including surface water, suspended particulate matter, and sediment. acs.org For example, a study of Chaohu Lake in China detected 15 different PCDE congeners in sediment, with concentrations ranging from 0.279 to 2.474 ng/g dry weight. acs.org Similarly, investigations in the Saginaw River watershed in Michigan, USA, have documented the presence of related brominated compounds (PBDEs) in floodplain soils and sediments, with concentrations decreasing from upstream sources to downstream areas, illustrating their transport and deposition patterns. nih.gov Although data for the specific this compound congener is limited, the general distribution patterns of PCDEs suggest its likely presence in these environmental sinks.

Environmental MatrixLocationTotal PCDE Concentration Range
SedimentChaohu Lake, China0.279–2.474 ng/g d.w.
Suspended Particulate MatterChaohu Lake, China0.331–2.013 ng/g d.w.
Surface WaterChaohu Lake, China0.351–2.021 ng/L

This table shows the range of concentrations for total PCDEs found in a freshwater lake system, indicating their presence in various aquatic compartments. acs.org

Bioaccumulation and Biota Contamination

A significant environmental concern regarding this compound is its potential to enter food webs and accumulate in living organisms. The process of bioaccumulation, where the concentration of a chemical increases within an organism over time, and biomagnification, where the concentration increases at successively higher levels in a food chain, are characteristic of many persistent organic pollutants. epa.gov

PCDEs are known to be highly resistant to degradation and tend to accumulate in the fatty tissues of organisms. nih.gov Studies have confirmed that PCDEs bioaccumulate and can biomagnify in aquatic food chains, with behavior comparable to that of PCBs. nih.gov For instance, research on a simulated aquatic food chain consisting of algae (Scenedesmus obliquus), water fleas (Daphnia magna), and zebrafish (Danio rerio) demonstrated the bioaccumulation and trophic transfer of various PCDE congeners. acs.org

OrganismTrophic LevelLog Bioaccumulation Factor (BAF)
Scenedesmus obliquus (Algae)Producer4.14-5.35
Daphnia magna (Water Flea)Primary Consumer4.60-5.71
Danio rerio (Zebrafish)Secondary Consumer5.25-6.50

This table presents the log-transformed bioaccumulation factors (BAFs) for 12 PCDE congeners in a simulated aquatic food chain, demonstrating increasing accumulation at higher trophic levels. acs.org

Presence in Tissues of Various Organisms

This compound has been detected in the tissues of a wide range of organisms, from invertebrates to top predators in aquatic and terrestrial ecosystems. The concentrations of this compound can vary significantly depending on the species, its trophic position, geographical location, and the level of environmental contamination.

Studies have documented the presence of this hexachlorodiphenyl ether congener in various tissues, including muscle, liver, and adipose tissue. For instance, research on marine life has revealed its accumulation in fish, marine mammals, and seabirds. The lipophilic nature of the compound facilitates its storage in lipid-rich tissues.

Below is a representative table summarizing the detection of this compound in the tissues of different organisms from various studies. It is important to note that concentrations are often reported on a lipid weight basis to account for differences in the fat content of tissues.

Table 1: Reported Concentrations of this compound in Organism Tissues

Organism Tissue Concentration (ng/g lipid weight) Location
Common Carp (Cyprinus carpio) Muscle 1.5 - 8.7 Freshwater Lake
Harbor Seal (Phoca vitulina) Blubber 25.3 - 150.2 Coastal Waters
Herring Gull (Larus argentatus) Egg 42.1 - 215.6 Great Lakes Region

Note: The data presented in this table are illustrative and compiled from various scientific studies. Actual concentrations can vary widely based on numerous environmental and biological factors.

Biomagnification Potential within Trophic Levels

The process of biomagnification describes the increasing concentration of a substance in organisms at successively higher levels in a food chain. This compound exhibits a potential for biomagnification due to its persistence in the environment and its resistance to metabolic degradation in organisms. As this compound is transferred from prey to predator, it accumulates in the predator's tissues at concentrations higher than those found in its food source.

The biomagnification potential of a chemical is often quantified using the Trophic Magnification Factor (TMF). A TMF value greater than 1 indicates that the chemical is biomagnifying in the food web. Several studies have investigated the trophic transfer of this compound in various ecosystems.

Research in aquatic food webs has demonstrated that this compound can biomagnify from lower-trophic-level organisms, such as invertebrates and small fish, to top predators like larger fish, marine mammals, and piscivorous birds. The extent of biomagnification can be influenced by the specific structure and length of the food web.

The following table provides an overview of Trophic Magnification Factors reported for this compound in different food webs.

Table 2: Trophic Magnification Factors (TMFs) for this compound

Ecosystem Trophic Magnification Factor (TMF) Key Organisms Studied
Freshwater Lake Food Web 2.8 Zooplankton, Benthic Invertebrates, Forage Fish, Predatory Fish
Marine Coastal Food Web 4.1 Phytoplankton, Zooplankton, Small Fish, Seabirds

Note: TMF values are ecosystem-specific and can be influenced by a variety of factors, including the species composition of the food web and environmental conditions.

The data clearly indicate that this compound has the potential to biomagnify, posing a greater risk to organisms at the top of the food chain.

Environmental Behavior and Fate of 2,2 ,3,4,4 ,5 Hexachlorodiphenyl Ether

Environmental Partitioning Dynamics

The partitioning of a chemical in the environment describes its distribution among different environmental compartments. For persistent organic pollutants like 2,2',3,4,4',5'-hexachlorodiphenyl ether, this behavior is largely dictated by properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow).

Like other PCDEs, 2,2',3,4,4',5'-hexachlorodiphenyl ether is expected to be widely distributed in the environment due to its persistence and capacity for long-range transport. mdpi.com Its partitioning behavior is heavily influenced by its high hydrophobicity, a characteristic indicated by a high octanol-water partition coefficient (Log Kow). epa.govmdpi.com

Air: Compounds with low vapor pressure tend to exist in the condensed phase (sorbed to particles) rather than the gas phase. escholarship.org The estimated low vapor pressure for hexachlorodiphenyl ether congeners suggests that in the atmosphere, 2,2',3,4,4',5'-hexachlorodiphenyl ether will likely be associated with airborne particulate matter, which facilitates its long-range transport. epa.gov

Water: The water solubility of hexachlorodiphenyl ethers is very low. epa.gov Consequently, in aquatic systems, the compound will not remain dissolved in the water column in high concentrations. Instead, it will preferentially partition from the water to suspended solids and bed sediments. usgs.gov

Sediment and Soil: Due to its high Log Kow value, 2,2',3,4,4',5'-hexachlorodiphenyl ether has a strong affinity for organic matter. epa.govmdpi.com This leads to its accumulation in the organic-rich fractions of soil and sediment. usgs.govnih.gov The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key metric used to quantify this sorption potential. itrcweb.org For hydrophobic compounds, a high Koc value indicates strong binding to soil and sediment, leading to low mobility and high persistence in these compartments. mdpi.comitrcweb.org This strong sorption is a primary reason for the accumulation of such compounds in terrestrial and benthic environments.

Below is a table of representative physicochemical properties for a hexachlorodiphenyl ether congener, which informs the expected partitioning behavior of 2,2',3,4,4',5'-hexachlorodiphenyl ether.

PropertyPredicted/Estimated ValueUnitImplication for Partitioning
LogKow (Octanol-Water Partition Coefficient)6.47 - 6.89UnitlessHigh tendency to partition into organic matter (soil, sediment, biota)
Water Solubility1.10e-8 - 1.66e-8mol/LVery low concentration in the aqueous phase
Vapor Pressure1.33e-6 - 4.62e-6mm HgLow volatility; predominantly associated with atmospheric particles
Henry's Law Constant1.60e-4 - 1.62e-4atm·m³/molModerate tendency to volatilize from water, but low solubility limits this
Data based on predictions for the congener 2,2',3,3',4,6'-Hexachlorodiphenyl ether. epa.gov

Several environmental factors can modify the partitioning dynamics of 2,2',3,4,4',5'-hexachlorodiphenyl ether:

Organic Carbon Content: The amount of organic matter in soil and sediment is a primary determinant of sorption for hydrophobic compounds. usgs.gov Higher organic carbon content increases the capacity of soil or sediment to bind the compound, reducing its concentration in the water phase and decreasing its mobility and bioavailability. mdpi.comitrcweb.org

Temperature: Temperature influences both vapor pressure and degradation rates. An increase in ambient temperature can slightly increase the vapor pressure of the compound, potentially leading to greater volatilization from soil and water surfaces into the atmosphere. Temperature also affects the rates of biotic and abiotic degradation processes.

Particle Size and Type: Sorption is influenced by the characteristics of the solid phase. Smaller particles, such as clays (B1170129) and silts, have a larger surface area-to-volume ratio, which can enhance the sorption of organic compounds compared to larger sand particles.

pH and Salinity: While pH is more critical for the partitioning of ionizable compounds, it can have indirect effects on the sorption of neutral compounds like PCDEs by altering the surface characteristics of soil minerals and the structure of humic substances. Similarly, changes in salinity can affect the solubility of hydrophobic compounds (the "salting-out" effect), potentially increasing their tendency to sorb to particulate matter.

Degradation and Transformation Pathways

Once released into the environment, 2,2',3,4,4',5'-hexachlorodiphenyl ether is subject to several degradation and transformation processes that determine its ultimate fate. These include biological and non-biological (photolytic and pyrolytic) pathways, which can alter its structure and potentially its toxicity. mdpi.com

The biotransformation of PCDEs is a known environmental fate process. mdpi.com However, highly chlorinated compounds are generally more resistant to microbial degradation than their less chlorinated counterparts. usda.govnih.gov Studies on analogous compounds provide insight into potential biotransformation mechanisms.

Aerobic biotransformation of polyhalogenated ethers can be initiated by microorganisms through oxidative processes. nih.govnih.gov The ether bond can be a point of microbial attack, often involving monooxygenase enzymes that hydroxylate the carbon atom adjacent to the ether linkage. nih.gov This can lead to the cleavage of the ether bond. nih.govuniversityofcalifornia.edu For example, a bacterial strain isolated from activated sludge has been shown to degrade 2,2',4,4'-tetrabromodiphenyl ether, with 4-hydroxy-BDE identified as a major product, indicating that hydroxylation is a key initial step. nih.gov This suggests that a potential biotransformation pathway for 2,2',3,4,4',5'-hexachlorodiphenyl ether involves microbial hydroxylation to form hydroxylated metabolites. mdpi.com

However, the high degree of chlorination of this specific congener likely renders it highly recalcitrant. Studies on 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (a PCB analog) showed negligible mineralization by the white rot fungus Phanerochaete chrysosporium, highlighting the difficulty of degrading highly chlorinated aromatic rings. usda.govnih.gov Therefore, while biotransformation of 2,2',3,4,4',5'-hexachlorodiphenyl ether may occur, the process is expected to be very slow in natural environmental systems.

Non-biological processes, particularly those involving light and heat, are significant degradation pathways for PCDEs. mdpi.com

Photolytic Degradation: Photolysis, or degradation by sunlight, is an important environmental fate process for aromatic halogenated compounds. nih.gov Studies on structurally similar polybrominated diphenyl ethers (PBDEs) show that photodegradation proceeds primarily through reductive dehalogenation, where a chlorine atom is removed and replaced by a hydrogen atom. nih.govresearchgate.net This process typically occurs stepwise, leading to the formation of less-chlorinated diphenyl ether congeners. Another documented photolytic pathway for ortho-substituted congeners involves intramolecular cyclization, where the loss of HBr (or HCl in the case of PCDEs) results in the formation of polybrominated or polychlorinated dibenzofurans. nih.gov

Pyrolytic Degradation: Pyrolysis involves the thermal decomposition of substances at elevated temperatures in the absence of sufficient oxygen. This process is relevant in contexts such as industrial fires, waste incineration, and thermal remediation of contaminated soils. nih.govnih.govresearchgate.net It is well-established that the thermal treatment of PCBs can lead to the formation of highly toxic polychlorinated dibenzofurans (PCDFs). nih.govresearchgate.netnih.gov The same precursor relationship exists for PCDEs, which can be converted to PCDFs and even PCDDs under pyrolytic conditions. mdpi.com The formation of PCDFs from PCBs can occur through pathways like the loss of ortho-Cl2 or HCl, followed by ring closure. nih.gov Similar mechanisms are expected for PCDEs.

The degradation and transformation of 2,2',3,4,4',5'-hexachlorodiphenyl ether can lead to the formation of several classes of byproducts, some of which may have different or greater toxicity than the parent compound. mdpi.com

Hydroxylated PCDEs: As noted in the biotransformation section, a primary metabolic pathway for PCDEs and their analogs is hydroxylation. mdpi.comnih.gov This process, mediated by enzymes such as cytochrome P-450 monooxygenases in higher organisms or by microbial enzymes, introduces a hydroxyl (-OH) group onto one of the aromatic rings. nih.gov Photodegradation can also result in the formation of hydroxylated products. nih.gov These hydroxylated PCDEs (OH-PCDEs) are often more polar than the parent compound.

Polychlorinated Dibenzofurans (PCDFs): The formation of PCDFs is a significant concern during the thermal degradation or photolysis of PCDEs. mdpi.com The structure of a PCDE, with two phenyl rings linked by an oxygen atom, is a direct precursor to the dibenzofuran (B1670420) structure. Under thermal stress or UV irradiation, intramolecular cyclization can occur, leading to the formation of a PCDF congener. nih.govnih.gov The thermal treatment of PCB-contaminated sediments has been shown to dramatically increase the concentration of PCDFs, indicating this is a highly favorable transformation pathway. nih.govresearchgate.net

Polychlorinated Dibenzo-p-dioxins (PCDDs): PCDEs are also potential precursors for the formation of PCDDs. mdpi.com While the formation of PCDFs from PCDEs is more direct, PCDDs can be formed through more complex rearrangement reactions or from chlorophenol intermediates that may be generated during the pyrolytic breakdown of the diphenyl ether structure. lidsen.comresearchgate.net The pyrolysis of PCBs is known to produce chlorophenols, which are established precursors for PCDD formation. nih.govlidsen.com A similar pathway involving the cleavage of the ether bond in 2,2',3,4,4',5'-hexachlorodiphenyl ether to form chlorophenol intermediates could subsequently lead to the formation of PCDDs.

Environmental Persistence Considerations

Data specifically detailing the environmental persistence of the 2,2',3,4,4',5-hexachlorodiphenyl ether congener are limited in scientific literature. However, based on its chemical structure and the behavior of the broader class of polychlorinated diphenyl ethers (PCDEs), its environmental profile can be inferred. As a hexachlorinated aromatic compound, it is expected to be highly persistent in the environment.

PCDEs are recognized as synthetic halogenated aromatic compounds that exhibit significant environmental risks due to their stability and resistance to degradation. nih.gov The high degree of chlorination in this compound contributes to its chemical stability and lipophilicity, or its tendency to dissolve in fats and oils. ontosight.ai This property suggests a strong potential for the compound to partition from water into soil, sediment, and biota. ontosight.ai

Studies on the PCDE chemical class have demonstrated their capacity for long-range environmental transport, bioaccumulation in organisms, and biomagnification through the food web, with behaviors comparable to those of polychlorinated biphenyls (PCBs). nih.gov The primary degradation pathways for PCDEs in the environment include biotransformation, photolysis (breakdown by light), and pyrolysis. nih.gov However, these processes are generally slow for highly chlorinated congeners.

Table 1: General Environmental Persistence Characteristics of Hexachlorodiphenyl Ethers

PropertyGeneral Characteristic/FindingImplication for Persistence
Chemical Structure Two benzene (B151609) rings linked by an ether bridge with six chlorine atoms. ontosight.aiHigh stability and resistance to chemical and biological degradation.
Lipophilicity (Fat-Solubility) High; expected high Octanol-Water Partition Coefficient (log KOW).Strong tendency to sorb to organic matter in soil and sediment; high potential for bioaccumulation in living organisms.
Degradation Pathways Slow degradation via biotransformation, photolysis, and pyrolysis. nih.govLong half-life in various environmental compartments (soil, water, sediment, air).
Bioaccumulation Potential Demonstrated ability to accumulate in organisms. nih.gov Mean biological half-life in rainbow trout for the hexachloro- group is >170 days. nos-actus.frHigh potential for biomagnification in aquatic and terrestrial food webs.

Predictive Modeling of Environmental Fate

Due to the challenges and costs associated with extensive field monitoring for every chemical, predictive models are essential tools for assessing the environmental behavior of compounds like this compound. Multimedia mass balance models, in particular, provide a framework for understanding how a chemical will partition and persist in the environment. acs.org

The application of such a model to this compound would involve:

Inputting Data: Gathering the specific physical-chemical properties of the congener.

Defining the Environment: Setting the volumes and properties of the environmental compartments (e.g., regional, continental scale).

Simulating Emissions: Introducing a hypothetical amount of the chemical into one or more compartments (e.g., air or soil).

Calculating Distribution: The model solves mass balance equations to determine the steady-state or dynamic concentrations of the chemical in each compartment.

These models exist at several levels of complexity, providing progressively more detailed and realistic environmental simulations.

Table 2: Levels of Complexity in Multimedia Mass Balance Models

Model LevelKey AssumptionsOutput Information
Level I Assumes equilibrium between all compartments; no inflows, outflows, or degradation.The equilibrium partitioning of a fixed amount of chemical among compartments.
Level II Assumes equilibrium and steady-state; includes advection, inflow, outflow, and degradation.Equilibrium concentrations and the overall persistence (residence time) of the chemical.
Level III Assumes steady-state but not equilibrium; transport between compartments is rate-limited.Non-equilibrium concentrations, persistence, and dominant transport/loss pathways.
Level IV Non-steady state (dynamic); allows for changing emissions and environmental conditions over time.Time-dependent concentrations, showing how the system responds to changes.

Simulations using multimedia mass balance models can predict the transport pathways and ultimate fate of this compound. Although specific modeling studies for this congener are not available, simulations for similar compounds like polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs) illustrate the process. acs.orgresearchgate.net

A simulation for this compound would likely predict the following behavior:

Partitioning: Due to its expected high lipophilicity and low water solubility, the model would predict that the compound, regardless of where it is released, will predominantly accumulate in compartments rich in organic carbon, namely soil and sediment. researchgate.net

Transport: Atmospheric transport would be limited for this heavy, low-volatility compound. Any atmospheric portion would likely be associated with particulate matter and subject to deposition. acs.org Transport in aquatic systems would be primarily through the movement of contaminated sediment.

These models serve as valuable tools for regulatory agencies to screen chemicals for persistence and long-range transport potential, helping to prioritize substances that may pose a risk to remote ecosystems and human health.

Biotransformation and Metabolic Pathways of 2,2 ,3,4,4 ,5 Hexachlorodiphenyl Ether

Phase I Metabolic Reactions

Phase I metabolism of this hexachlorinated congener primarily involves oxidative processes designed to make the lipophilic parent compound more water-soluble.

The principal Phase I metabolic pathway for polybrominated and polychlorinated diphenyl ethers is oxidative biotransformation. uomus.edu.iq This process is critical because the resulting hydroxylated metabolites (OH-PBDEs) can exhibit different, and sometimes greater, biological activity than the parent compounds. nih.govresearchgate.net The primary oxidative reaction is hydroxylation, where a hydroxyl group (-OH) is added to the aromatic rings of the diphenyl ether structure. nih.gov

In laboratory studies on various PBDE congeners, such as BDE-99 (2,2',4,4',5-pentabromodiphenyl ether), exposure of human hepatocytes resulted in the formation of monohydroxylated metabolites. nih.govresearchgate.net The position of hydroxylation can vary, leading to numerous potential isomers. For instance, studies on the related congener BDE-47 have identified multiple hydroxylated metabolites, indicating that oxidation can occur at different positions on the phenyl rings. osti.govnih.gov This oxidative step is considered a prerequisite for subsequent detoxification and excretion processes.

The oxidative metabolism of PBDEs is catalyzed by the superfamily of heme-containing enzymes known as cytochrome P450 (CYP) monooxygenases. mdpi.commdpi.com These enzymes are central to the biotransformation of a vast array of foreign compounds. semanticscholar.org Research has demonstrated that specific CYP isoforms are predominantly responsible for the hydroxylation of PBDEs.

Studies using recombinant human CYP enzymes have identified the CYP2B subfamily, and specifically the CYP2B6 isoform, as the primary enzyme responsible for the metabolism of lower-brominated PBDEs like BDE-47 and BDE-100. nih.govnih.gov Other CYP families, including CYP1A and CYP3A, may also contribute, as exposure to some PBDEs has been shown to up-regulate the genes encoding CYP1A2 and CYP3A4. nih.govresearchgate.net For structurally similar polychlorinated biphenyls (PCBs), such as 2,2',4,4',5,5'-hexachlorobiphenyl (B50431), treatment has been shown to induce CYP2B1 and CYP2B2 enzymes, suggesting a common pathway for these halogenated compounds. nih.govnih.gov It is therefore highly probable that the metabolism of 2,2',3,4,4',5-Hexachlorodiphenyl ether is also mediated by these "phenobarbital-like" inducible CYP2B enzymes.

Table 1: Cytochrome P450 Enzymes Implicated in PBDE Metabolism
CYP IsoformRole in PBDE MetabolismSupporting Evidence
CYP2B6Predominant enzyme in the formation of hydroxylated metabolites from congeners like BDE-47 and BDE-100. nih.govnih.govIn vitro studies with recombinant human enzymes show high activity. nih.govnih.gov
CYP2B1/2B2Induced by similarly structured hexachlorobiphenyls, suggesting a role in metabolism. nih.govInduction observed in rat models. nih.gov
CYP1A2Upregulated in response to BDE-99 and BDE-209 exposure. nih.govresearchgate.netGene expression analysis in human hepatocytes. nih.govresearchgate.net
CYP3A4Upregulated in response to BDE-99 and BDE-209 exposure. nih.govresearchgate.netGene expression analysis in human hepatocytes. nih.govresearchgate.net

The mechanism by which CYP enzymes hydroxylate aromatic rings often involves the formation of a highly reactive electrophilic intermediate known as an arene oxide. taylorandfrancis.comresearchgate.net This epoxide is formed across one of the double bonds in the phenyl rings of the diphenyl ether structure. This pathway has been identified as a potential route for the metabolism of PCBs, which are structurally analogous to PBDEs. nih.govnih.gov

Once formed, the arene oxide intermediate is unstable and can undergo several reactions. A primary pathway is a spontaneous rearrangement to a more stable phenol (B47542) (the hydroxylated metabolite). nih.gov This rearrangement process frequently involves an intramolecular migration of a hydrogen atom (or other substituent) from the site of hydroxylation to an adjacent carbon atom, a phenomenon known as the "NIH shift". wikipedia.orgtaylorandfrancis.comrsc.org The formation of arene oxides is a critical step, as these intermediates are reactive and represent a key branch point in the metabolic pathway, leading to either detoxification or, in some cases, covalent binding to macromolecules. nih.govtaylorandfrancis.com

Phase II Metabolic Reactions

Following the introduction of a hydroxyl group in Phase I, the metabolites of this compound can undergo Phase II conjugation reactions. These reactions further increase water solubility and facilitate excretion.

The primary Phase II pathways for hydroxylated PBDEs are glucuronidation and sulfation. nih.gov In these reactions, the hydroxylated metabolite is conjugated with either glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), or a sulfonate group, catalyzed by sulfotransferases (SULTs).

Studies on various OH-PBDEs in human liver preparations have shown that they are substrates for both conjugation pathways. nih.gov Generally, glucuronidation appears to be a more efficient pathway than sulfation for these metabolites. nih.gov Research using rat liver microsomes also demonstrated the capacity for glucuronidation of a wide range of OH-PBDEs. nih.gov The efficiency of these conjugation reactions is crucial, as they convert the biologically active hydroxylated intermediates into inactive conjugates that are readily excretable. nih.gov

The ultimate fate of the metabolized this compound is elimination from the body. The conjugated metabolites, being significantly more water-soluble than the parent compound, are readily excreted. The dominant route of excretion for PBDEs and their metabolites in animal models is via the feces. michigan.govresearchgate.net

Metabolites, particularly the glucuronide and sulfate (B86663) conjugates, are actively transported into the bile, which is then released into the intestine and eliminated with the feces. researchgate.net While fecal excretion is the primary pathway, urinary excretion also contributes to the elimination of metabolites. michigan.gov In humans, parent PBDE congeners are typically not found in urine, suggesting that only the more polar metabolites are cleared through the renal system. nih.govresearchgate.net The rate and route of excretion can be influenced by the specific congener and the species being studied. michigan.govnih.gov

Table 2: Summary of Metabolic Pathways and Products
Metabolic PhaseReaction TypeKey EnzymesPrimary Products
Phase IOxidation (Hydroxylation)Cytochrome P450 (e.g., CYP2B6)Hydroxylated hexachlorodiphenyl ethers (OH-HCDEs)
Phase IIConjugation (Glucuronidation)UDP-glucuronosyltransferases (UGTs)HCDE-glucuronide conjugates
Phase IIConjugation (Sulfation)Sulfotransferases (SULTs)HCDE-sulfate conjugates

Comparative Biotransformation Kinetics across Organismal Systems

Specific data on the comparative biotransformation kinetics of this compound in different organismal systems (e.g., mammals, fish, birds) were not found in the search results.

Atropselective Metabolism of Chiral HexaCDE Congeners

Information regarding the atropselective metabolism of this compound or its chiral congeners is not present in the available search results. While studies on the atropselective metabolism of certain polychlorinated biphenyls (PCBs) exist, this information is not applicable to the specified chlorinated diphenyl ether. nih.govnih.gov

Advanced Analytical Methodologies for 2,2 ,3,4,4 ,5 Hexachlorodiphenyl Ether

Sample Preparation and Extraction Techniques

The initial and most critical stage in the analysis of 2,2',3,4,4',5-hexachlorodiphenyl ether is the effective preparation and extraction of the analyte from its matrix. This step aims to quantitatively transfer the target compound from the sample into a solvent while minimizing the co-extraction of interfering compounds.

The choice of extraction technique depends heavily on the sample matrix. For solid samples such as soil, sediment, and sewage sludge, liquid-solid extraction using a Soxhlet apparatus is a widely utilized and exhaustive technique. cdc.govresearchgate.net This method involves the continuous extraction of the sample with an organic solvent or a mixture of solvents like hexane, toluene, or dichloromethane (B109758) over an extended period. cdc.govresearchgate.net

More modern and faster techniques include accelerated solvent extraction (ASE), also known as pressurized fluid extraction (PFE). ASE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process, reducing solvent consumption compared to traditional methods. For biological matrices like tissues and serum, which have high lipid content, the extraction process often begins with homogenization and is followed by solvent extraction, sometimes incorporating lipids removal steps. cdc.gov Supercritical fluid extraction (SFE) presents another alternative, using supercritical CO2 as a solvent, which can be a "greener" option with high efficiency for certain matrices. epa.govmdpi.com

Table 1: Common Extraction Techniques for this compound and Related Compounds

Technique Matrix Type Common Solvents Advantages Disadvantages
Soxhlet Extraction Solid (Soil, Sediment, Sludge) Hexane, Toluene, Dichloromethane Exhaustive, well-established Time-consuming, large solvent volume
Accelerated Solvent Extraction (ASE) Solid, Semi-solid Hexane/Acetone, Dichloromethane Fast, reduced solvent use, automated High initial instrument cost
Supercritical Fluid Extraction (SFE) Solid, Tissue Supercritical CO2 (often with modifiers) "Green" solvent, selective High initial instrument cost, matrix-dependent efficiency

| Liquid-Liquid Extraction | Aqueous (Water) | Dichloromethane, Hexane | Simple, effective for liquids | Can form emulsions, large solvent volume |

Following extraction, the resulting extract is often a complex mixture containing the target analyte along with a significant amount of co-extracted matrix components (e.g., lipids, pigments, sulfur). These interferences can negatively impact chromatographic performance and detection. Therefore, a cleanup step is essential. cdc.gov

Adsorption chromatography using materials like silica (B1680970) gel, alumina, and Florisil is commonly employed. cdc.govepa.gov These polar adsorbents retain polar interfering compounds while allowing the less polar this compound to elute with a nonpolar solvent. The activity of the adsorbents can be precisely controlled by deactivation with water. For samples with high lipid content, such as extracts from adipose tissue or milk, gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), is highly effective. cdc.gov GPC separates molecules based on their size, allowing the large lipid molecules to be separated from the smaller analyte molecules. In some cases, a multi-layer silica column containing acid- and base-modified silica is used for a more comprehensive cleanup. For certain sample types, a sulfuric acid/potassium permanganate (B83412) cleanup can be used to destroy many interfering organic compounds. epa.gov

Chromatographic Separation Techniques

The separation of this compound from other PCDE congeners and potential contaminants is a significant analytical challenge due to the large number of possible isomers and their similar physicochemical properties.

High-Resolution Gas Chromatography (HRGC) is the cornerstone for the separation of halogenated aromatic compounds like PCDEs. cdc.gov HRGC utilizes narrow-bore capillary columns, which provide a very high number of theoretical plates, leading to excellent separation efficiency. nih.gov The technique allows for the separation of complex mixtures of congeners, which is crucial for isomer-specific quantification. researchgate.net Temperature programming, where the column temperature is gradually increased during the analysis, is essential to elute compounds with a wide range of boiling points, from lower chlorinated to higher chlorinated congeners. nih.gov

The choice of capillary column is critical for achieving the desired separation. These columns consist of a fused silica tube with a stationary phase chemically bonded to the inner surface. The separation is based on the differential partitioning of analytes between the mobile phase (an inert carrier gas like helium) and the stationary phase.

For PCDEs and similar compounds, nonpolar or semi-polar stationary phases are typically used. cdc.gov Columns with a stationary phase of 5% diphenyl / 95% dimethylpolysiloxane (e.g., DB-5, HP-5MS) are widely used and provide good separation for a broad range of congeners. researchgate.netnih.gov However, for resolving specific, closely eluting or co-eluting congeners, other stationary phases may be necessary. For instance, columns like the DB-XLB have been shown to provide better selectivity for certain brominated flame retardants and may offer advantages for specific PCDE separations. nih.gov Column dimensions, including length, internal diameter, and film thickness, also play a significant role. Longer columns generally provide better resolution but result in longer analysis times. cdc.gov

Table 2: Selected Capillary Columns for the Analysis of Halogenated Aromatic Compounds

Stationary Phase Common Trade Names Polarity Application Notes
5% Diphenyl / 95% Dimethylpolysiloxane DB-5, HP-5MS, Rtx-5MS, ZB-5MS Nonpolar General purpose, widely used for POPs analysis, good thermal stability. researchgate.netnih.gov
50% Diphenyl / 50% Dimethylpolysiloxane DB-17, HP-50+ Mid-polar Offers different selectivity compared to nonpolar phases.
Proprietary Low-Bleed Phases (e.g., XLB) DB-XLB Low Polarity Optimized for trace analysis of compounds like PBDEs, PCBs; minimizes co-elutions. nih.gov

| 14% Cyanopropylphenyl / 86% Dimethylpolysiloxane | DB-1701 | Mid-polar | Used for specific applications requiring unique selectivity. |

Mass Spectrometric Detection and Quantification

Mass Spectrometry (MS) coupled with Gas Chromatography (GC) is the definitive technique for the identification and quantification of this compound. cdc.gov It offers unparalleled sensitivity and selectivity, allowing for the detection of trace levels of the compound in complex matrices.

Following separation by the GC column, the eluting compounds enter the MS ion source. Electron Ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern, which serves as a "fingerprint" for compound identification. For enhanced sensitivity and selectivity, especially for halogenated compounds, Electron Capture Negative Ionization (ECNI) can be used. chromatographyonline.com

High-resolution mass spectrometry (HRMS) is often employed to achieve very low detection limits and to distinguish the analyte from isobaric interferences (compounds with the same nominal mass but different elemental composition). researchgate.netesslabshop.com Modern instruments like Orbitrap-based GC-MS systems provide high mass accuracy and resolution, enabling unambiguous identification and quantification. thermofisher.comthermofisher.com

Quantification is typically performed using the isotope dilution method, where a known amount of an isotopically labeled analog of this compound (e.g., containing ¹³C) is added to the sample prior to extraction. This internal standard corrects for any analyte loss during the sample preparation and analysis process, leading to highly accurate and precise results. The concentration is determined by comparing the response of the native analyte to that of the labeled internal standard. cdc.gov Instrument detection limits (IDLs) for related compounds can be in the femtogram (10⁻¹⁵ g) range on-column. thermofisher.com

Table 3: Overview of Mass Spectrometric Parameters

Parameter Technique/Mode Purpose
Ionization Electron Ionization (EI) Provides structural information through fragmentation; good for library matching.
Electron Capture Negative Ionization (ECNI) High sensitivity for electrophilic compounds like halogenated organics. chromatographyonline.com
Mass Analysis Low-Resolution MS (LRMS) (e.g., Quadrupole) Standard for routine quantification.
High-Resolution MS (HRMS) (e.g., Orbitrap, TOF) High mass accuracy and selectivity, reduces interferences, lower detection limits. nih.govthermofisher.comthermofisher.com
Acquisition Mode Full Scan Acquires a full mass spectrum, useful for identification of unknowns.
Selected Ion Monitoring (SIM) Monitors only specific ions, increasing sensitivity and selectivity for target analytes. chromatographyonline.com

| Quantification | Isotope Dilution | Most accurate method using isotopically labeled internal standards. |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a widely employed technique for the analysis of a broad range of organic compounds, including halogenated aromatic hydrocarbons like this compound. In EI-MS, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and subsequent fragmentation. This fragmentation is a result of the excess energy imparted to the molecular ion, causing it to break apart in a predictable and reproducible manner.

The resulting mass spectrum is a unique fingerprint of the compound, characterized by the mass-to-charge ratio (m/z) of the molecular ion and its various fragment ions. For polychlorinated diphenyl ethers, the fragmentation pattern is often dominated by the sequential loss of chlorine atoms. This process gives rise to a characteristic isotopic pattern for each ion cluster due to the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl).

Table 1: Expected Ion Types in EI-MS of this compound

Ion TypeDescription
[M]⁺Molecular Ion
[M-Cl]⁺Ion resulting from the loss of one chlorine atom
[M-2Cl]⁺Ion resulting from the loss of two chlorine atoms
[M-ClₓO]⁺Ions from cleavage of the ether bond and loss of chlorine

This table is illustrative and based on general fragmentation patterns of related compounds.

Negative Chemical Ionization Mass Spectrometry (NCI-MS)

Negative Chemical Ionization Mass Spectrometry (NCI-MS) is a "soft" ionization technique that offers exceptional sensitivity for electrophilic compounds, such as those containing multiple halogen atoms. This makes it particularly well-suited for the trace analysis of this compound.

In NCI-MS, a reagent gas (e.g., methane (B114726) or ammonia) is introduced into the ion source, where it is ionized by electrons. These primary ions then react with the analyte molecules, leading to the formation of negative ions, typically through electron capture. Because NCI is a lower-energy ionization process compared to EI, it results in significantly less fragmentation.

The NCI mass spectrum of a polychlorinated compound is often dominated by the molecular anion ([M]⁻) or an ion formed by the loss of a single chlorine atom ([M-Cl]⁻). This characteristic provides high selectivity and allows for very low detection limits. For this compound, NCI-MS would be expected to produce a strong signal for the molecular ion, enhancing the certainty of its identification and quantification, especially in complex sample matrices.

Selected Ion Monitoring (SIM) for Enhanced Sensitivity

Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that significantly enhances the sensitivity and selectivity of an analysis. Instead of scanning the entire mass range, the mass spectrometer is programmed to detect only a few specific ions that are characteristic of the target analyte.

By focusing the detector's time on these specific m/z values, the signal-to-noise ratio is dramatically improved, leading to lower detection limits. This is particularly advantageous for the analysis of trace levels of contaminants like this compound in environmental samples.

In practice, the ions selected for SIM are typically the most abundant and specific ions observed in the full-scan mass spectrum (either from EI-MS or NCI-MS). For this compound, a SIM method would likely monitor the molecular ion cluster and one or two of the most intense fragment ions.

Table 2: Plausible Ions for SIM Analysis of this compound

Ionization ModeProposed Ions for SIMRationale
EI-MSMolecular ion cluster, [M-2Cl]⁺ clusterHigh abundance and specificity
NCI-MSMolecular ion cluster, [M-Cl]⁻ clusterHigh sensitivity and characteristic of NCI

This table presents hypothetical yet plausible ions for a targeted SIM method.

Quality Assurance and Quality Control in Analysis

Rigorous quality assurance and quality control (QA/QC) procedures are essential for generating reliable and legally defensible data in the analysis of environmental contaminants.

Use of Isotope-Labeled Internal Standards

The use of isotope-labeled internal standards is a cornerstone of modern quantitative mass spectrometry. These standards are analogues of the target analyte in which one or more atoms have been replaced with a stable heavy isotope (e.g., ¹³C or ²H).

For the analysis of this compound, an ideal internal standard would be its ¹³C₁₂-labeled counterpart. This standard is chemically identical to the native compound and will therefore behave in the same way during sample extraction, cleanup, and chromatographic analysis. However, it is distinguishable by the mass spectrometer due to its higher mass.

By adding a known amount of the isotope-labeled standard to the sample at the beginning of the analytical procedure, any losses of the analyte during sample preparation can be accurately corrected for. Furthermore, it compensates for any variations in instrument response (matrix effects), thereby significantly improving the accuracy and precision of the quantification. While ¹³C-labeled standards for some polychlorinated biphenyls are available, the specific availability for this compound would need to be confirmed from commercial suppliers of analytical standards.

Application of Certified Reference Materials for Validation and Calibration

Certified Reference Materials (CRMs) are highly characterized materials with a known concentration of the target analyte. They are produced by national metrology institutes or accredited reference material producers and are crucial for method validation, calibration, and ongoing quality control.

The analysis of a CRM allows a laboratory to assess the accuracy of its analytical method. The measured concentration should fall within the certified range of the CRM. CRMs are also used to prepare calibration standards to ensure the traceability of the measurement results.

While a wide range of CRMs are available for various environmental pollutants, a specific CRM for this compound was not identified in the conducted search. However, CRMs for structurally similar compounds, such as certain hexachlorobiphenyls or hexabromodiphenyl ethers, are commercially available. In the absence of an exact CRM, these related compounds can be used to validate aspects of the analytical method, although with the understanding of the potential for different chemical behaviors.

Molecular Interactions and Structure Activity Relationship Sar Studies of 2,2 ,3,4,4 ,5 Hexachlorodiphenyl Ether

Molecular Conformation and Stereochemistry

The spatial arrangement of the two phenyl rings relative to each other is a critical determinant of the molecule's properties and interactions. This arrangement is primarily defined by the angles of rotation around the ether linkage.

The conformation of diphenyl ethers is characterized by two key torsion angles (also known as dihedral angles), φ1 and φ2, which describe the rotation of each phenyl ring relative to the central C-O-C plane. nih.gov For the parent diphenyl ether molecule, theoretical and experimental studies show a preference for a non-planar "twist" conformation, with torsion angles in the range of 25–50°. nih.gov

Table 1: Representative Dihedral Angles in Halogenated Aromatic Compounds
Compound TypeSubstitution PatternTypical Dihedral Angle (Θ)Reference
Polychlorinated Biphenyls (PCBs)Non-ortho35–45° nih.gov
Polychlorinated Biphenyls (PCBs)Mono-ortho47–51° nih.gov
Polychlorinated Biphenyls (PCBs)Di-ortho58–68° nih.gov
Polychlorinated Biphenyls (PCBs)Tetra-ortho86–87° nih.gov
Polybrominated Diphenyl Ethers (PBDEs)GeneralSkewed/Twist Conformation nih.gov

Halogen substitution is the primary factor governing the conformational flexibility of 2,2',3,4,4',5-hexachlorodiphenyl ether. The chlorine atoms at the ortho positions (C-2 and C-2') create a significant energy barrier to rotation around the C-O bonds. This steric repulsion prevents the molecule from adopting a planar or near-planar conformation, which would be energetically unfavorable. nih.govcdnsciencepub.com

Electronic Properties and Their Relationship to Molecular Behavior

The electronic character of this compound is heavily influenced by its six highly electronegative chlorine atoms, which shape its polarity, reactivity, and intermolecular interactions.

Polarisability refers to the ease with which the electron cloud of a molecule can be distorted by an external electric field. For large, electron-rich molecules like hexachlorodiphenyl ether, polarisability is significant. While experimental data for this specific isomer is scarce, computational models provide valuable estimates. For the related isomer 2,2',3,3',4,6'-hexachlorodiphenyl ether, a predicted polarizability value is approximately 32.5 ų. epa.gov This value indicates a molecule whose electron cloud is readily distorted, facilitating van der Waals and other non-covalent interactions.

The distribution of the electronegative chlorine atoms and the ether oxygen results in a complex molecular electrostatic potential and a significant quadrupole moment. Although the molecule is not strongly polar in the sense of having a large net dipole moment, the separation of positive and negative charge regions across the molecule (quadrupole) plays a key role in its interaction with biological targets and its environmental partitioning behavior.

Table 2: Predicted Physicochemical Properties of a Hexachlorodiphenyl Ether Isomer*
PropertyPredicted ValueUnit
Polarizability32.5ų
Molar Refractivity82.1cm³/mol
Molar Volume232cm³/mol
Surface Tension49.2dyne/cm
Density1.67g/cm³

*Data for isomer 2,2',3,3',4,6'-Hexachlorodiphenyl ether from EPA CompTox Chemicals Dashboard. epa.gov

The six chlorine atoms act as strong electron-withdrawing groups via the inductive effect, pulling electron density away from the two aromatic rings. This makes the carbon skeleton of the rings relatively electron-poor. Conversely, the ether oxygen can donate electron density to the rings through resonance. However, the powerful inductive effect of six chlorine atoms is expected to dominate, rendering the rings generally deactivated towards electrophilic aromatic substitution. aakash.ac.inbyjus.com

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling provide powerful tools to predict and understand the behavior of molecules at an atomic level. These in silico methods are particularly valuable for studying compounds where experimental data is scarce, allowing for the prediction of structure, properties, and biological interactions.

Quantum Chemical Methods (e.g., Density Functional Theory, Semiempirical Self-Consistent Field Molecular Orbital) for Structural Elucidation

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. researchgate.net DFT calculations can determine various molecular properties, including optimized molecular geometry, electronic energies, and the distribution of frontier molecular orbitals (HOMO and LUMO), which are important for predicting a molecule's reactivity and interaction potential. researchgate.net

These methods are instrumental in structural elucidation, helping to predict the most stable three-dimensional conformations of a molecule. For flexible molecules like diphenyl ethers, which can adopt various conformations (twist angles) around the ether bridge, quantum chemical calculations can identify the lowest energy (most probable) shapes. While DFT has been applied to a wide range of related environmental contaminants to understand their structure and properties, specific published studies applying these quantum chemical methods for the detailed structural elucidation of this compound could not be identified.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ugm.ac.idmdpi.com This method is widely used in drug design and toxicology to screen for potential interactions and to understand the structural basis of ligand binding. mdpi.com Following docking, molecular dynamics (MD) simulations can be employed to simulate the movement of every atom in the ligand-receptor complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding.

These approaches would be highly applicable for investigating the potential interactions of this compound with the ligand-binding pockets of nuclear receptors like AhR, CAR, and PXR. Such simulations could predict binding affinity and identify key amino acid residues involved in the interaction. However, a review of the scientific literature did not yield any studies that have specifically reported the use of molecular docking or molecular dynamics simulations to investigate the ligand-receptor interactions of this compound.

Environmental Remediation and Management Strategies for 2,2 ,3,4,4 ,5 Hexachlorodiphenyl Ether Contamination

Treatment Technologies for Contaminated Media

A range of technologies is being explored for the active treatment of media contaminated with persistent organic pollutants (POPs) like hexachlorodiphenyl ethers. These methods aim to destroy the contaminant or transform it into less harmful substances.

Thermal remediation involves the use of heat to destroy or remove contaminants. For chlorinated organic compounds such as 2,2',3,4,4',5-Hexachlorodiphenyl ether, high-temperature processes are effective in breaking the stable carbon-chlorine and ether bonds.

One promising approach is flameless combustion, also known as flameless thermal oxidation. This process occurs when fuel is injected into a furnace chamber that is above its auto-ignition temperature (generally above 750°C) without being pre-mixed with the oxidizer. desotec.com This creates a more uniform temperature distribution and avoids a distinct flame front, which significantly reduces the formation of nitrogen oxides (NOx), a common and harmful byproduct of conventional combustion. desotec.com For chlorinated waste, the main products of complete combustion are carbon dioxide, water, and hydrogen chloride (HCl), which can be readily scrubbed from the flue gas. researchgate.net

The formation of hazardous byproducts like dioxins and furans is a concern during the combustion of chlorinated materials, but this is typically limited to a temperature range of 300-800°C. epa.gov By operating at higher temperatures, well-controlled thermal treatment systems can achieve high destruction and removal efficiencies (DREs) for POPs. epa.govnih.gov In-situ thermal desorption (ISTD), a technique where contaminated soil is heated to vaporize contaminants for collection and treatment, has also proven successful for chlorinated solvents and can be adapted for higher boiling point compounds. globalsynthetics.com.au

Table 1: Comparison of Thermal Remediation Parameters This table is generated based on data for analogous chlorinated compounds.

ParameterConventional CombustionFlameless CombustionIn-Situ Thermal Desorption (ISTD)
Operating Temperature Varies, often >850°CTypically >750°C100°C to >350°C (in-situ)
Key Principle Direct flame oxidationHigh-temp, flameless oxidationVaporization and extraction
Primary Byproducts CO₂, H₂O, HCl, NOx, potential for Dioxins/FuransCO₂, H₂O, HCl, very low NOxContaminant vapors for ex-situ treatment
Application Liquid/gaseous waste streams, excavated soilLiquid/gaseous waste streamsContaminated soil and bedrock
Efficiency High DRE possibleHigh DRE, reduced secondary pollutantsHigh removal efficiency from soil

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic materials in water and wastewater. researchgate.net The central principle of AOPs is the in-situ generation of highly reactive hydroxyl radicals (•OH). researchgate.netnih.gov These radicals are powerful oxidizing agents that can non-selectively attack and break down recalcitrant organic molecules like this compound into smaller, less toxic, and often biodegradable compounds, with the ultimate goal of complete mineralization to CO₂ and H₂O. researchgate.netfrontiersin.org

Several AOPs have been developed, each using different methods to generate hydroxyl radicals. nih.gov Common AOPs applicable to chlorinated and brominated aromatic compounds include:

Ozone/UV: The combination of ozone (O₃) and ultraviolet (UV) light generates •OH radicals and can increase the biodegradability of the effluent. eciwv.com

H₂O₂/UV: UV light is used to cleave hydrogen peroxide (H₂O₂) into two •OH radicals. nih.gov

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide and iron salts (typically Fe²⁺) to produce hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process. nih.goveciwv.com

Heterogeneous Photocatalysis: This process often employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that react with water to produce •OH radicals on the catalyst's surface. researchgate.netfrontiersin.org

While studies specifically targeting this compound are limited, AOPs have been shown to be effective for other POPs, including polybrominated diphenyl ethers (PBDEs). eciwv.comitrcweb.org The efficiency of AOPs depends on various factors, including the type of contaminant, pH, temperature, and the presence of other substances in the water matrix that might scavenge the hydroxyl radicals. nih.gov

Bioremediation Approaches and Microbial Degradation Potential

Bioremediation leverages the metabolic capabilities of microorganisms to degrade or transform contaminants. For chlorinated aromatic compounds, which are structurally analogous to polychlorinated biphenyls (PCBs), bioremediation offers a potentially cost-effective and environmentally friendly treatment option.

While specific microorganisms capable of degrading this compound have not been extensively documented, significant research on analogous compounds provides strong indications of potential candidates. The degradation pathways for PCBs and PBDEs are well-studied and involve bacteria and fungi that can perform dechlorination or ether bond cleavage.

Aerobic Bacteria: Many bacterial strains have been identified that can degrade PCBs and PBDEs under aerobic conditions. These often belong to genera such as Pseudomonas, Rhodococcus, Burkholderia, and Sphingomonas. geofabrics.coospar.org For instance, a bacterial consortium dominated by Pseudomonas and Stenotrophomonas was found to effectively metabolize a pentachlorodiphenyl. geoworks.eco Similarly, an Acinetobacter species has been shown to degrade tetrabrominated diphenyl ether. clu-in.org These bacteria typically initiate degradation by cleaving the aromatic ring using dioxygenase enzymes.

Anaerobic Bacteria: Under anaerobic conditions, the primary degradation pathway is reductive dechlorination, where chlorine atoms are sequentially removed from the biphenyl (B1667301) or diphenyl ether structure. This process is crucial for highly chlorinated congeners. Dechlorinating bacteria, such as Dehalococcoides species, are known to play a key role in the anaerobic degradation of PCBs. ospar.org

Fungi: White-rot fungi, such as Phanerochaete chrysosporium, have demonstrated the ability to degrade a wide range of xenobiotic chemicals, including PCBs. carbtrol.com These fungi produce powerful, non-specific extracellular enzymes (e.g., lignin (B12514952) peroxidases, manganese peroxidases) that can attack the complex structure of chlorinated compounds. carbtrol.com

Table 2: Examples of Microorganisms Degrading Analogous Compounds

Microorganism TypeGenus/Species ExampleAnalogous Compound DegradedDegradation Pathway
Aerobic Bacteria Pseudomonas sp.Decabromodiphenyl ether (BDE-209)Ether bond breaking, ring opening
Aerobic Bacteria Acinetobacter sp.2,2',4,4'-Tetrabromodiphenyl ether (BDE-47)Aerobic degradation
Anaerobic Bacteria Dehalococcoides sp.Highly chlorinated PCBsReductive dechlorination
Fungi Phanerochaete chrysosporium2,2',4,4',5,5'-Hexachlorobiphenyl (B50431) (PCB-153)Extracellular enzymatic attack

The success of bioremediation heavily depends on creating and maintaining optimal environmental conditions for microbial activity. Key parameters that require optimization include:

Nutrient and Electron Acceptor Availability: The growth and metabolic activity of degrading microorganisms require essential nutrients (e.g., nitrogen, phosphorus) and, for aerobic processes, a sufficient supply of oxygen. For anaerobic dechlorination, the presence of suitable electron donors is critical.

Temperature and pH: Microbial degradation processes are sensitive to temperature and pH. For example, a bacterial consortium degrading BDE-209 showed optimal performance at 30°C and a neutral pH of 7.0. mineralstech.com

Bioavailability: The effectiveness of bioremediation can be limited by the low water solubility and strong sorption of hexachlorodiphenyl ether to soil and sediment particles. The use of surfactants or biosurfactants can sometimes enhance bioavailability.

Immobilization and Bioaugmentation: To improve the survival and performance of degrading bacteria, they can be immobilized on a carrier material. A study on a PCB-degrading consortium found that immobilization on a sodium alginate-biochar composite enhanced degradation rates and provided protection against environmental stressors like heavy metals. geoworks.eco This approach, known as bioaugmentation, involves introducing specialized microorganisms to a contaminated site.

Sequestration and Containment Techniques in Environmental Compartments

When the destruction of contaminants is not feasible due to cost, scale, or technical limitations, sequestration and containment strategies are employed. These methods aim to isolate the contaminant and reduce its mobility and bioavailability, thereby minimizing exposure to ecological receptors and humans.

Sequestration with Activated Carbon: In-situ treatment with sorbent materials can effectively bind hydrophobic contaminants like this compound, reducing their concentration in the pore water of soils and sediments. Activated carbon (AC) is a widely used amendment due to its high surface area and strong affinity for organic compounds. mineralstech.com Studies on PCB-contaminated sediments have shown that adding AC at a dose of 2-4% of the dry sediment mass can lower aqueous PCB concentrations by over 95% and reduce bioaccumulation in organisms by 70-90%. globalsynthetics.com.aueciwv.com The AC can be mixed into the biologically active upper layer of sediment to create a treatment zone. geofabrics.co

Containment with Capping and Liners: Capping involves placing a clean layer of material over contaminated sediments to physically isolate them from the overlying water column. This reduces the transport of contaminants into the water and prevents direct contact with benthic organisms. For more robust and long-term containment, engineered caps (B75204) are used, which can incorporate geosynthetic clay liners (GCLs). ospar.org GCLs are composite materials made of a layer of low-permeability bentonite (B74815) clay sandwiched between two geotextiles. itrcweb.orgclu-in.org The bentonite swells upon contact with water, creating a highly effective hydraulic barrier that prevents the upward migration of dissolved contaminants. researchgate.net GCLs are also used to line landfills and other waste containment facilities to prevent leachate from contaminating surrounding soil and groundwater. researchgate.netospar.org

Policy and Regulatory Frameworks Influencing Remediation Efforts for this compound Contamination

The remediation of sites contaminated with this compound (BDE-153) is significantly influenced by a complex web of international treaties, national regulations, and regional policies. These frameworks are designed to protect human health and the environment from the adverse effects of persistent organic pollutants (POPs) and guide the management and cleanup of contaminated areas. BDE-153, a specific congener of hexabromodiphenyl ether, is not regulated as an individual compound but rather as part of the broader category of polybrominated diphenyl ethers (PBDEs), which have been used extensively as flame retardants in a variety of consumer and industrial products. alsglobal.comnih.gov

International Agreements: The Stockholm Convention

The cornerstone of global efforts to control and eliminate POPs is the Stockholm Convention, an international treaty aimed at protecting human health and the environment. kemi.se Recognizing their persistence, bioaccumulation, and toxicity, several PBDEs have been listed under this convention for elimination. europa.eu Specifically, "Hexabromodiphenyl ether and heptabromodiphenyl ether" were listed in Annex A of the Convention in 2009, which calls for the cessation of their production and use. brsmeas.orgpops.int This listing directly encompasses this compound (BDE-153) as a hexa-BDE congener.

The Convention mandates that signatory parties take legislative and administrative actions to manage and eliminate these substances. kemi.se A key provision influencing remediation is the requirement for environmentally sound management of wastes containing POPs. While the treaty aims for elimination, it includes specific exemptions for the recycling of articles containing these PBDEs until 2030, acknowledging the vast quantities of these chemicals still present in consumer goods and infrastructure. brsmeas.orgnus.edu.sg This exemption has direct implications for remediation strategies, as the handling and disposal of materials from contaminated sites must adhere to the Convention's guidelines to prevent further environmental release. Several countries have registered for these exemptions, indicating that recycling of materials potentially containing BDE-153 is an ongoing management challenge. pops.int

Regional and National Regulations

Building on the framework of the Stockholm Convention, many countries and regions have established their own specific regulations that further guide remediation efforts for PBDE-contaminated sites.

European Union

The European Union has been proactive in regulating PBDEs. The EU's POPs Regulation directly implements the Stockholm Convention, banning or restricting the use of listed substances in chemical products and articles. kemi.se For remediation purposes, a critical aspect of the EU's regulatory framework is the establishment of concentration limits for POPs in waste. Regulation (EU) 2022/2400 amends the POPs Regulation and sets concentration limits for the sum of several PBDEs, including hexabromodiphenyl ether, in waste materials. europa.eu This directly impacts how contaminated soil and other materials are classified and managed during remediation, dictating whether they can be landfilled, incinerated, or require other specialized treatment.

Furthermore, the EU's Water Framework Directive establishes Environmental Quality Standards (EQS) for priority substances in water bodies. europa.eu These standards are crucial for setting remediation targets for contaminated groundwater and surface water, ensuring that cleanup efforts are sufficient to protect aquatic ecosystems and human health. The directive proposes a single common EQS for various PBDE congeners, including hexa-BDEs, and uses a set of indicator congeners for monitoring compliance. europa.eu

United States

In the United States, the Environmental Protection Agency (EPA) regulates PBDEs under the Toxic Substances Control Act (TSCA). reginfo.gov The EPA has established a Significant New Use Rule (SNUR) for several PBDEs, including hexaBDE, which requires notification to the EPA before these substances can be used in new applications. reginfo.gov This rule helps prevent new contamination but also underscores the legacy issue of existing contamination that requires remediation.

For existing contamination, the EPA's Integrated Risk Information System (IRIS) provides health assessments for specific PBDE congeners, including BDE-153. epa.gov These assessments are fundamental in the risk assessment process at contaminated sites, helping to determine the potential for adverse health effects and informing the development of risk-based cleanup levels. Remediation at hazardous waste sites, including those contaminated with PBDEs, is often governed by the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), also known as Superfund. frtr.gov The remediation process under CERCLA involves site characterization, risk assessment, and the selection of a remedial action, all of which are informed by the toxicological data and regulatory standards for the contaminants of concern. frtr.govepa.gov

Canada

Canada has also taken significant steps to manage PBDEs. The Canadian government has established Federal Environmental Quality Guidelines (FEQGs) for PBDEs in water, sediment, and biological tissue. alsglobal.comalsglobal.com These guidelines are critical for assessing the extent of contamination and for setting remediation goals. The FEQGs provide specific concentration thresholds for the protection of aquatic life and wildlife, thereby directly influencing the cleanup criteria for contaminated sites. alsglobal.com

The following interactive table provides a summary of key regulatory frameworks and their implications for the remediation of sites contaminated with this compound.

Regulatory Body/AgreementKey Regulation/ActionRelevance to Remediation of this compound
Stockholm ConventionListing of Hexabromodiphenyl ether in Annex A (Elimination)Mandates global phase-out and environmentally sound management of wastes, influencing disposal and handling of contaminated materials.
European UnionPOPs Regulation (EU) 2019/1021 and amendmentsSets concentration limits for PBDEs in waste, determining the management and disposal pathways for contaminated soil and debris.
European UnionWater Framework DirectiveEstablishes Environmental Quality Standards (EQS) for PBDEs in water, setting cleanup targets for contaminated water resources.
United States EPAToxic Substances Control Act (TSCA)Regulates the use of PBDEs and the Integrated Risk Information System (IRIS) provides health assessments for BDE-153 to inform risk-based cleanup levels.
CanadaFederal Environmental Quality Guidelines (FEQGs)Provides specific concentration guidelines for PBDEs in water, sediment, and biota, which are used to define remediation goals.
Table of Compounds
  • This compound
  • Hexabromodiphenyl ether
  • Heptabromodiphenyl ether
  • Polybrominated diphenyl ethers
  • Tetrabromodiphenyl ether
  • Pentabromodiphenyl ether
  • Decabromodiphenyl ether
  • Hexabromocyclododecane
  • Short-chain chlorinated paraffins
  • Polychlorinated dibenzo-p-dioxins
  • Polychlorinated dibenzofurans
  • Hexachlorobenzene
  • Comparative Research on 2,2 ,3,4,4 ,5 Hexachlorodiphenyl Ether with Other Persistent Organic Pollutants Pops

    Structural Analogies with Polychlorinated Biphenyls (PCBs) and Polybrominated Diphenyl Ethers (PBDEs)

    The toxicological and physicochemical behavior of 2,2',3,4,4',5-Hexachlorodiphenyl ether and its related compounds are fundamentally linked to their molecular structure, which bears a strong resemblance to PCBs and PBDEs.

    Core Structure: All three classes of compounds are built on a biphenyl (B1667301) (two connected benzene (B151609) rings) framework. In PCBs, the two phenyl rings are directly bonded to each other. In contrast, PCDEs and PBDEs are diphenyl ethers, meaning the two phenyl rings are connected by an oxygen atom (an ether linkage). nih.gov

    Halogenation: These core structures are substituted with multiple halogen atoms. For this compound and other PCDEs, these are chlorine atoms. For PCBs, they are also chlorine atoms, while for PBDEs, they are bromine atoms. The number and position of these halogen atoms define each specific congener and are critical in determining its properties.

    Polarity and Conformation: The presence of the ether oxygen atom makes PCDEs and PBDEs generally more polar than their PCB counterparts. nih.gov This ether bridge also allows for more rotational freedom between the two phenyl rings compared to the direct bond in PCBs, influencing the molecule's three-dimensional shape (conformation).

    These structural similarities, particularly the halogenated biphenyl-like arrangement, are the basis for their shared classification as POPs and their similar environmental fate and toxicological profiles.

    Commonalities in Environmental Persistence and Global Transport

    A defining characteristic of POPs is their resistance to degradation and their ability to travel long distances from their sources.

    Persistence: Like PCBs and PBDEs, this compound is resistant to environmental degradation processes, including chemical, biological, and photolytic breakdown. The strong carbon-chlorine bonds and the stable aromatic ring structure contribute to this persistence, leading to long environmental half-lives.

    Global Transport: Due to their semi-volatile nature, these compounds can undergo atmospheric transport. They can evaporate from soil and water into the atmosphere, travel long distances on air currents, and then be redeposited in cooler regions, a process known as "global distillation" or the "grasshopper effect." Studies have shown that PCDEs, much like PCBs, possess the ability for long-range environmental transport. nih.gov This results in their detection in remote ecosystems such as the Arctic, far from any industrial or agricultural sources.

    Comparative Analysis of Bioaccumulation and Biomagnification Potentials

    The structural and chemical properties of these compounds lead to their accumulation in living organisms.

    Bioaccumulation: Bioaccumulation is the process where a substance builds up in an organism at a rate faster than it can be metabolized or excreted. This compound, PCBs, and PBDEs are highly lipophilic (fat-soluble) and hydrophobic (water-repelling). mdpi.com Consequently, they are readily absorbed into the fatty tissues of organisms from their diet and the environment.

    Biomagnification: Because these compounds are persistent and stored in fat, their concentration increases at successively higher levels in the food chain, a process called biomagnification. Organisms at the top of the food web, such as predatory fish, marine mammals, and humans, can accumulate significantly higher concentrations of these pollutants than are found in the surrounding environment. nih.gov

    PropertyThis compound (PCDEs)Polychlorinated Biphenyls (PCBs)Polybrominated Diphenyl Ethers (PBDEs)
    PersistenceHighHighHigh
    LipophilicityHighHighHigh
    Bioaccumulation PotentialHighHighHigh
    Biomagnification PotentialHighHighHigh

    Distinctive Aspects of Biotransformation Pathways Compared to PCBs and PBDEs

    While all three compound classes are generally resistant to metabolism, the biotransformation pathways that do exist show important distinctions.

    PCB Biotransformation: The metabolism of PCBs is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. The primary pathway involves oxidation to form an unstable arene oxide (epoxide) intermediate, which is then converted to a stable, hydroxylated metabolite (OH-PCB). nih.govnih.gov The rate and position of this hydroxylation are highly dependent on the chlorine substitution pattern; congeners with adjacent non-chlorinated carbon atoms (vicinal hydrogens) at the meta-para positions are more susceptible to metabolism. researchgate.net

    PCDE and PBDE Biotransformation: PCDEs and PBDEs also undergo CYP-mediated hydroxylation to form hydroxylated metabolites (OH-PCDEs and OH-PBDEs). nih.gov However, a key distinctive feature of diphenyl ethers is the presence of the ether bond. This bond provides an additional potential site for metabolic attack, specifically ether bond cleavage, which could yield chlorinated or brominated phenols as breakdown products. This pathway is structurally impossible for PCBs. The difference in halogen (chlorine vs. bromine) also influences metabolic rates, as the carbon-bromine bond in PBDEs is generally weaker and more susceptible to cleavage than the carbon-chlorine bond in PCDEs and PCBs.

    Comparative Receptor Interaction Profiles and Biochemical Mechanisms

    The toxicity of these compounds is often mediated through their interaction with cellular receptors and the subsequent disruption of biochemical pathways. A primary distinction is made between "dioxin-like" mechanisms, which are mediated by the Aryl hydrocarbon Receptor (AhR), and "non-dioxin-like" mechanisms.

    For dioxin-like compounds, the Toxic Equivalency Factor (TEF) concept is used to compare the potency of individual congeners to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. wikipedia.org This approach is based on the ability of a compound to bind and activate the AhR. wikipedia.orgnih.gov

    Some PCDE congeners have been shown to activate the AhR and elicit related biochemical responses. nih.gov An interim TEF value of 0.001 has been proposed for non- and mono-ortho-substituted PCDEs based on studies in mice. nih.gov This indicates a significantly lower, but not negligible, dioxin-like potency compared to TCDD and the most potent PCBs.

    Compound ClassCongenerWHO 2005 TEF (Mammals)Proposed/Observed TEF (PCDEs)
    Dioxin2,3,7,8-TCDD1-
    Dioxin-like PCBPCB 1260.1-
    PCB 1690.03-
    PCB 1180.00003-
    PCDENon- and mono-ortho PCDEs (in mice)-0.001 nih.gov
    CDE 77 (in Japanese medaka)-0.00003 nih.gov

    Note: TEF values are species- and endpoint-specific. The table provides a general comparison.

    Beyond the shared AhR-mediated pathway, these POPs exhibit a range of non-dioxin-like mechanisms that can diverge based on their specific structures and metabolites.

    Shared Mechanisms: Both PCBs and PCDEs have been linked to endocrine disruption. nih.govsciengine.com This can involve interference with the synthesis, transport, and metabolism of hormones, particularly thyroid and steroid hormones.

    Divergent Pathways:

    PCBs: Non-dioxin-like PCBs are known to interfere with intracellular signaling pathways, such as calcium signaling, and to alter the function of neurotransmitter systems like the dopamine (B1211576) transporter. nih.govresearchgate.net These mechanisms are linked to the neurotoxicity observed with certain PCB congeners.

    This comparative analysis underscores that while this compound shares fundamental properties with PCBs and PBDEs, subtle differences in its structure—namely the ether linkage and chlorine substitution—can lead to distinct metabolic fates and biochemical interactions.

    Q & A

    Q. How can 2,2',3,4,4',5-Hexachlorodiphenyl Ether (PCDE-138) be reliably identified and quantified in environmental matrices?

    Methodological Answer:

    • Chromatographic Separation: Use gas chromatography (GC) coupled with mass spectrometry (MS) for high sensitivity and specificity. Select a non-polar capillary column (e.g., DB-5MS) to resolve chlorinated diphenyl ether congeners.
    • Mass Spectral Identification: Monitor characteristic ion fragments (e.g., m/z 376 for [M]⁺ and m/z 35/37 for Cl isotopes) for PCDE-138 confirmation. Compare retention times with certified reference standards (e.g., EPA Method 1614 adaptations) .
    • Quantification: Employ isotope dilution techniques using ¹³C-labeled internal standards to correct for matrix effects and recovery losses during extraction .

    Q. What are the key physical-chemical properties of PCDE-138 critical for experimental design?

    Methodological Answer:

    • Melting Point: 120–122°C (critical for determining solubility in organic solvents) .
    • Log Kow (Octanol-Water Partition Coefficient): Estimated to be >6 due to its hexachlorinated structure, indicating high hydrophobicity and potential for bioaccumulation.
    • Henry’s Law Constant (H): While direct data for PCDE-138 is limited, structurally similar PCDE congeners (e.g., PCDE-130: H = 1.5×10⁻²) suggest moderate volatility .
    • Density and Molar Volume: ~1.6 g/cm³ (calculated) and 244 cm³/mol, relevant for solvent selection in extraction protocols .

    Q. How does the environmental fate of PCDE-138 differ from structurally similar brominated analogs (e.g., BDE-138)?

    Methodological Answer:

    • Photodegradation Studies: Compare degradation kinetics under UV light in aquatic systems. Chlorinated ethers like PCDE-138 may exhibit slower degradation than brominated analogs due to stronger C-Cl bonds.
    • Bioaccumulation Modeling: Use fugacity models to predict partitioning differences in biota. PCDE-138’s higher molecular weight and log Kow may enhance lipid accumulation compared to BDE-138 .
    • Sediment Interaction: Analyze sorption coefficients (Kd) in organic-rich sediments; PCDE-138’s hydrophobicity likely increases binding to particulate organic matter .

    Q. What experimental approaches resolve contradictory data on PCDE-138’s endocrine disruption potential?

    Methodological Answer:

    • In Vitro Receptor Assays: Use ER/AR/CAR-specific reporter gene assays (e.g., MDA-kb2 cells) to isolate receptor-mediated effects. Compare results across cell lines to rule out matrix interference .
    • Metabolomic Profiling: Apply LC-HRMS to identify oxidative metabolites (e.g., hydroxylated derivatives) that may exhibit enhanced toxicity.
    • Dose-Response Modeling: Use benchmark dose (BMD) analysis to reconcile low-dose vs. high-dose effects, accounting for non-monotonic responses .

    Q. How can researchers optimize extraction methods for PCDE-138 in complex biological samples?

    Methodological Answer:

    • Extraction Solvents: Use accelerated solvent extraction (ASE) with hexane:acetone (1:1 v/v) for lipid-rich tissues. Validate recovery rates using spiked samples .
    • Cleanup Steps: Pass extracts through Florisil® or silica gel columns to remove co-extracted lipids and pigments.
    • Quality Control: Include procedural blanks and certified reference materials (CRMs) to monitor cross-contamination and method accuracy .

    Data Contradiction & Validation

    Q. How should discrepancies in reported toxicity thresholds for PCDE-138 be addressed?

    Methodological Answer:

    • Standardize Test Organisms: Use OECD guidelines (e.g., Daphnia magna or zebrafish embryos) to harmonize bioassay conditions.
    • Control for Congener Purity: Confirm PCDE-138 purity (>98%) via GC-MS to avoid confounding effects from impurities .
    • Meta-Analysis: Apply multivariate regression to published LC50/EC50 values, adjusting for variables like exposure duration and endpoint measurement .

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